molecular formula C13H14N2O2S B14356785 6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 92754-34-2

6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B14356785
CAS No.: 92754-34-2
M. Wt: 262.33 g/mol
InChI Key: FAVLDHPANVFATP-UHFFFAOYSA-N
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Description

6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is unique due to its dual heterocyclic structure, which combines the properties of both imidazole and thiazole rings

Properties

CAS No.

92754-34-2

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C13H14N2O2S/c1-16-9-3-4-10(12(7-9)17-2)11-8-15-5-6-18-13(15)14-11/h3-4,7-8H,5-6H2,1-2H3

InChI Key

FAVLDHPANVFATP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN3CCSC3=N2)OC

Origin of Product

United States

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